Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The compound also contains an ethyl ester group, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with thiosemicarbazide to form the intermediate 3,5-dimethoxybenzamido-thiadiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective against certain diseases. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .
Comparison with Similar Compounds
Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can be compared with other thiadiazole derivatives, such as:
- Ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Ethyl 2-((5-((3,5-dimethoxybenzamido)methyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(3,5-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S2/c1-4-27-14(23)8-18-13(22)9-28-17-21-20-16(29-17)19-15(24)10-5-11(25-2)7-12(6-10)26-3/h5-7H,4,8-9H2,1-3H3,(H,18,22)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPTUUYVARCSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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